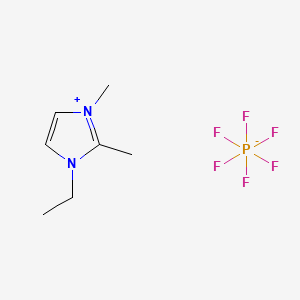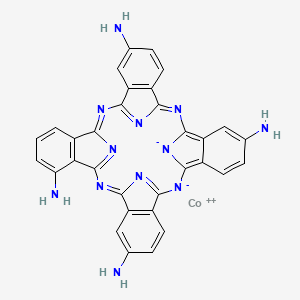
Cobalt(2+) 2,10,15,23-tetraaminophthalocyanine-29,30-diide
描述
Cobalt(2+) 2,10,15,23-tetraaminophthalocyanine-29,30-diide is a complex organometallic compound with the molecular formula C₃₂H₂₀CoN₁₂. This compound is known for its unique structure, which includes a cobalt ion coordinated to a phthalocyanine ring system substituted with four amino groups. It is often used in various scientific and industrial applications due to its distinctive chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt(2+) 2,10,15,23-tetraaminophthalocyanine-29,30-diide typically involves the reaction of cobalt salts with phthalocyanine precursors under controlled conditions. One common method includes the cyclotetramerization of 4,5-diaminophthalonitrile in the presence of a cobalt salt, such as cobalt(II) chloride, under high-temperature conditions. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the phthalocyanine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
Cobalt(2+) 2,10,15,23-tetraaminophthalocyanine-29,30-diide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states, which can alter its electronic properties.
Substitution: The amino groups on the phthalocyanine ring can participate in substitution reactions with various reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cobalt(III) complexes, while substitution reactions can yield various substituted phthalocyanine derivatives .
科学研究应用
Cobalt(2+) 2,10,15,23-tetraaminophthalocyanine-29,30-diide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: The compound is studied for its potential use in biological imaging and as a sensor for detecting specific biomolecules.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Industry: It is used in the production of dyes and pigments, as well as in the development of advanced materials such as conductive polymers and nanomaterials .
作用机制
The mechanism by which Cobalt(2+) 2,10,15,23-tetraaminophthalocyanine-29,30-diide exerts its effects involves the interaction of the cobalt ion with various molecular targets. In catalytic applications, the cobalt ion can facilitate electron transfer processes, enhancing the rate of chemical reactions. In biological systems, the compound can interact with cellular components, generating reactive oxygen species that can induce cell damage or death, which is useful in photodynamic therapy .
相似化合物的比较
Similar Compounds
Cobalt(II) phthalocyanine: Similar structure but lacks the amino substitutions, resulting in different chemical properties.
Iron(II) phthalocyanine: Contains iron instead of cobalt, leading to different reactivity and applications.
Copper(II) phthalocyanine: Another metal-substituted phthalocyanine with distinct electronic and catalytic properties .
Uniqueness
Cobalt(2+) 2,10,15,23-tetraaminophthalocyanine-29,30-diide is unique due to the presence of amino groups on the phthalocyanine ring, which enhances its solubility and reactivity. This makes it particularly useful in applications requiring high reactivity and specificity, such as catalysis and photodynamic therapy .
属性
IUPAC Name |
cobalt(2+);2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaene-5,15,24,34-tetramine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N12.Co/c33-13-4-7-16-20(10-13)29-38-25(16)37-26-18-9-6-15(35)12-22(18)31(41-26)44-32-24-19(2-1-3-23(24)36)28(43-32)42-30-21-11-14(34)5-8-17(21)27(39-29)40-30;/h1-12H,33-36H2;/q-2;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNHHUMFVNUYJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C3=NC2=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)[N-]C7=NC(=N3)C8=C7C=CC(=C8)N)N)C9=C4C=C(C=C9)N.[Co+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20CoN12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30950342 | |
| Record name | Cobalt(2+) 2,10,15,23-tetraaminophthalocyanine-6,29-diide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27680-31-5 | |
| Record name | Cobalt(2 ), (2,9,16,23-tetraaminophthalocyaninato(2-))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027680315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt(2+) 2,10,15,23-tetraaminophthalocyanine-6,29-diide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[fluorene-9,9'-xanthene]](/img/structure/B3069175.png)
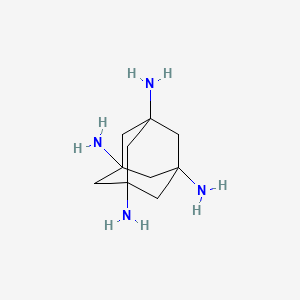
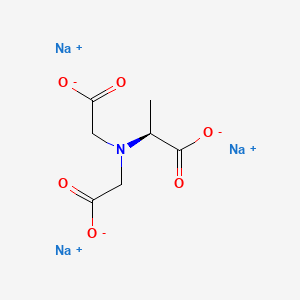
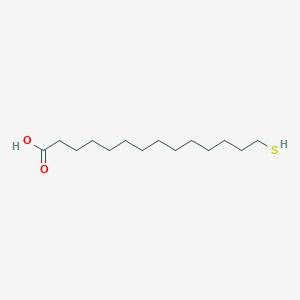
![[1,1'-Biphenyl]-3,4',5-tricarbaldehyde](/img/structure/B3069190.png)
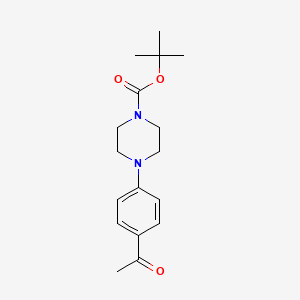
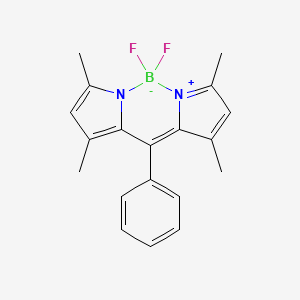
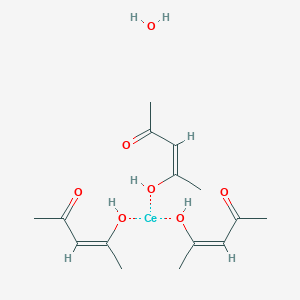
![6,15,24-triaminoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione](/img/structure/B3069219.png)
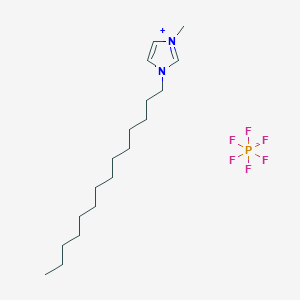
![1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B3069240.png)
![3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarbaldehyde](/img/structure/B3069250.png)
